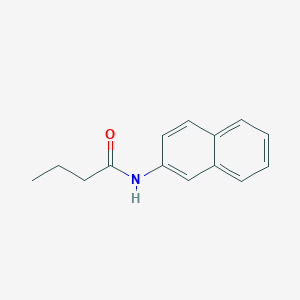
2,4-dichloro-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(3-methylphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the chemical family of aryloxyphenoxypropionates and was first introduced in the 1970s. Since then, it has become a popular choice among farmers due to its effectiveness in controlling grass weeds and its low toxicity to non-target organisms.
Mechanism of Action
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and eventually leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it may have some toxic effects on aquatic organisms, such as fish and amphibians, if it enters water bodies through runoff or leaching.
Advantages and Limitations for Lab Experiments
Diclofop-methyl is a valuable tool for studying the mechanism of fatty acid biosynthesis in plants. It has been used in several laboratory experiments to elucidate the role of ACCase in this process. However, it has some limitations, such as its specificity for grass weeds and its potential to cause environmental contamination if not used properly.
Future Directions
There are several areas of research that can be explored in relation to 2,4-dichloro-N-(3-methylphenyl)benzamidehyl. One possible direction is to investigate the molecular mechanisms of resistance to this herbicide in grass weeds, and to develop new strategies for controlling resistant populations. Another area of interest is to explore the potential of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl as a lead compound for the development of novel herbicides with improved efficacy and safety profiles. Finally, more research is needed to better understand the environmental fate and effects of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl, and to develop strategies for minimizing its impact on non-target organisms.
Synthesis Methods
The synthesis of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl involves several steps, starting from the reaction of 2,4-dichlorophenol with 3-methylbenzyl chloride to form 2,4-dichloro-N-(3-methylphenyl)acetamide. This intermediate is then treated with methyl chloroformate to form 2,4-dichloro-N-(3-methylphenyl)benzamidehyl.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its effectiveness in controlling grass weeds in various crops, including wheat, barley, and rice. It has been found to be highly effective against several species of grass weeds, such as wild oat, green foxtail, and barnyardgrass.
properties
CAS RN |
78986-90-0 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
BAARZDNNIUDJSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Other CAS RN |
78986-90-0 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



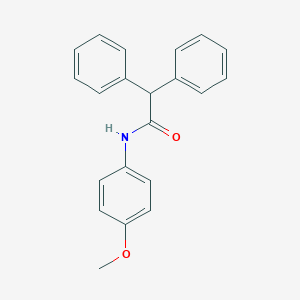
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)

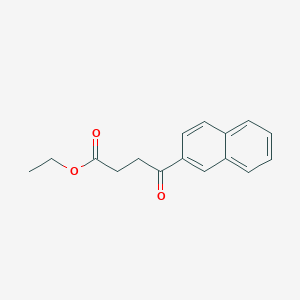
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

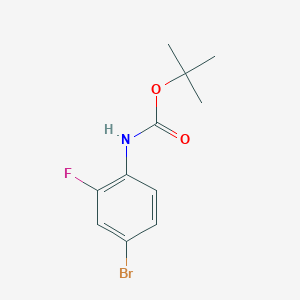

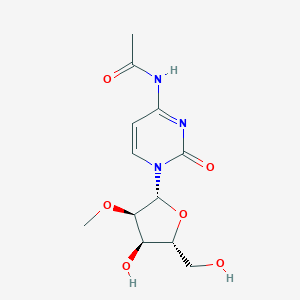
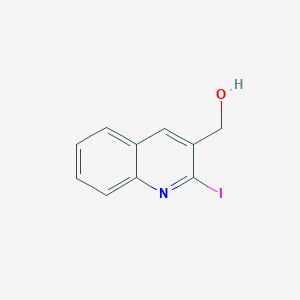
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
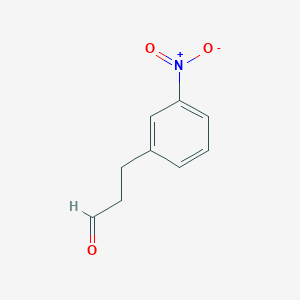
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
